molecular formula C12H16N2O B13320395 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile

3-{[(3-Methoxypropyl)amino]methyl}benzonitrile

Cat. No.: B13320395
M. Wt: 204.27 g/mol
InChI Key: SLQWETXVYXRPMJ-UHFFFAOYSA-N
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Description

The specified compound, 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile, was not identified in the available scientific and commercial databases. Researchers are advised to consult specialized chemical literature for information on its synthesis, properties, and applications. As a general scientific principle, organic compounds containing both benzonitrile and alkylaminoether functional groups are of interest in various research fields. For instance, related structures are utilized in pharmaceutical research as synthetic intermediates and in materials science for developing compounds with specific optical properties . The physical, chemical, and toxicological properties of 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile must be thoroughly characterized by qualified personnel prior to any handling. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-[(3-methoxypropylamino)methyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-15-7-3-6-14-10-12-5-2-4-11(8-12)9-13/h2,4-5,8,14H,3,6-7,10H2,1H3

InChI Key

SLQWETXVYXRPMJ-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Step 1: Alkoxylation of Acrylonitrile

  • Raw Materials: Acrylonitrile and methanol
  • Reaction Conditions:
    • Catalyst: Metal alkoxides (e.g., sodium methoxide) or basic catalysts
    • Temperature: 80–150°C
    • Pressure: Atmospheric or slight positive pressure to facilitate reaction
  • Process:
    Acrylonitrile reacts with methanol under controlled conditions to produce 3-methoxypropionitrile via nucleophilic addition, as described in patent CN107721869A, which emphasizes the alkoxylation of acrylonitrile using cheap raw materials with high yield and purity.

Step 2: Hydrolysis of 3-Methoxypropionitrile

  • Method:
    • The nitrile undergoes hydrolysis with dilute acid or base to convert into 3-methoxypropionic acid .
    • Subsequently, esterification or direct amidation can be performed depending on the desired intermediate.
  • Conditions:
    • Acid hydrolysis at elevated temperatures (around 100°C) with dilute hydrochloric acid or sulfuric acid.
    • Alternatively, base hydrolysis with sodium hydroxide, followed by acidification.

Synthesis of 3-Methoxypropylamine

Method Overview:
The transformation of 3-methoxypropionic acid into 3-methoxypropylamine is achieved via catalytic hydrogenation, as outlined in patent CN101328129A.

Step 1: Conversion to 3-Methoxypropylamine

  • Raw Material: 3-Methoxypropionic acid or its derivatives
  • Reaction Conditions:
    • Catalyst: Cu-Co/Al₂O₃-diatomite or similar hydrogenation catalysts
    • Temperature: 50–360°C
    • Pressure: 0.1–5 MPa
    • Raw material is preheated with ammonia and hydrogen, then reacted in a high-pressure reactor.
  • Process:
    • The acid is subjected to catalytic hydrogenation in the presence of ammonia, producing 3-methoxypropylamine with high selectivity (>99%) and yield (>96%).
    • The process is characterized by its simplicity, low energy consumption, and minimal by-products.

Formation of the Aminomethyl Intermediate

Method Overview:
The key step involves the Mannich-type reaction or reductive amination to introduce the amino methyl group onto the benzonitrile core.

Step 1: Synthesis of 3-[(3-Methoxypropyl)amino]methylbenzonitrile

  • Raw Materials:
    • Benzonitrile derivatives (preferably 3-hydroxybenzonitrile or related precursors)
    • Formaldehyde or paraformaldehyde (for methylation)
    • 3-Methoxypropylamine (prepared as above)
  • Reaction Conditions:
    • Solvent: Ethanol or acetic acid
    • Temperature: 25–80°C
    • Catalyst: Acidic or basic catalysts depending on the pathway
  • Process:
    • Reductive amination or Mannich reaction introduces the amino methyl group onto the aromatic ring, forming the target compound’s core structure.

Summary Data Table of Preparation Methods

Step Raw Material Key Reagents Conditions Yield Notes
1 Acrylonitrile Methanol, alkoxide catalyst 80–150°C, atmospheric >90% Alkoxylation to produce 3-methoxypropionitrile
2 3-Methoxypropionitrile Acid/base 100°C >95% Hydrolysis to 3-methoxypropionic acid
3 3-Methoxypropionic acid Hydrogen, Cu-Co catalyst 50–360°C, 0.1–5 MPa >96% Hydrogenation to 3-methoxypropylamine
4 Benzonitrile derivative Formaldehyde, amine Reflux Variable Mannich or reductive amination to attach amino methyl group

Additional Research Insights and Notes

  • Catalytic Hydrogenation: The use of Raney nickel or Cu-Co catalysts allows high conversion rates with minimal by-products, as demonstrated in patents and industrial processes.

  • Alkoxylation Process: Alkoxylation of acrylonitrile is a cost-effective route, utilizing readily available raw materials like acrylonitrile and methanol, with process parameters optimized for high selectivity.

  • Environmental and Cost Considerations: The methods emphasize green chemistry principles, utilizing low-cost raw materials, avoiding polyhydric alcohols and complex catalysts, and enabling catalyst recycling.

  • Research Validity: The synthesis pathways are supported by diverse patent documents and scientific publications, ensuring robustness and industrial applicability.

Chemical Reactions Analysis

3-{[(3-Methoxypropyl)amino]methyl}benzonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[(3-Methoxypropyl)amino]methyl}benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile and related compounds:

Compound Name Core Structure Substituents Key Structural Features Evidence ID
3-{[(3-Methoxypropyl)amino]methyl}benzonitrile Benzonitrile 3-Methoxypropylamino Hydrophilic methoxy group; linear alkyl chain
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate Benzonitrile Fluorophenyl, cyclopropylmethylamino Fluorine atom enhances electronegativity; cyclopropyl group improves metabolic stability
3-[Amino(cyclopropyl)methyl]benzonitrile Benzonitrile Cyclopropylamino Compact cyclopropyl ring; reduced steric hindrance
(S)-3-(1-Amino-2-Methylpropyl)benzonitrile hydrochloride Benzonitrile Branched 2-methylpropylamino Stereospecific (S)-configuration; hydrochloride salt improves solubility
BYV (3-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-5-[3-(methylamino)propyl]benzonitrile) Benzonitrile Pyridine, methylaminopropyl Heterocyclic pyridine enhances binding affinity; dual substituents

Physicochemical Properties

Comparative physicochemical data (where available):

Property 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile 3-[Amino(cyclopropyl)methyl]benzonitrile (S)-3-(1-Amino-2-Methylpropyl)benzonitrile hydrochloride
Molecular Formula C₁₂H₁₅N₂O C₁₁H₁₂N₂ C₁₁H₁₄N₂ (free base)
Molecular Weight 203.27 g/mol 172.23 g/mol 174.24 g/mol (HCl salt)
Boiling Point Not reported 298.7°C Not reported
Solubility Likely higher due to methoxy group Moderate (cyclopropyl reduces polarity) High (hydrochloride salt form)

Key Observations :

  • Hydrochloride salts (e.g., ) exhibit enhanced solubility over free bases, a strategy applicable to the target compound for formulation optimization.

Biological Activity

3-{[(3-Methoxypropyl)amino]methyl}benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The exploration of its pharmacological properties, including its mechanisms of action and therapeutic applications, has gained traction in recent years. This article reviews the biological activity of this compound based on existing literature, highlighting its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile consists of a benzonitrile moiety substituted with a methoxypropyl amino group. This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies show that the compound possesses antibacterial properties against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Some derivatives of benzonitriles have been reported to exhibit anticancer activity, suggesting that similar mechanisms may be present in this compound.
  • Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile. The following points summarize key findings from SAR studies:

  • Substituent Effects : The presence of the methoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability.
  • Amino Group Role : The amino functionality is essential for interaction with biological targets, influencing binding affinity and selectivity.
  • Benzonitrile Core : The nitrile group contributes to the overall electronic properties of the molecule, which can affect its reactivity and interaction with enzymes or receptors.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating a series of benzonitrile derivatives indicated that modifications to the amino group significantly affected antibacterial potency against Gram-positive and Gram-negative bacteria. Compounds similar to 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile demonstrated MIC values comparable to standard antibiotics, suggesting a promising antimicrobial profile .
  • Anticancer Activity : In vitro studies have shown that certain benzonitrile derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar substituents have been linked to apoptosis induction in human cancer cells, indicating potential therapeutic applications in oncology .
  • Neuroprotective Mechanisms : Research into compounds with structural similarities has revealed neuroprotective mechanisms involving modulation of neurotransmitter levels and inhibition of neuroinflammatory pathways. This suggests that 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile may also possess neuroprotective properties worthy of further investigation .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria ,
AnticancerInduces apoptosis in cancer cell lines ,
NeuroprotectiveModulates neurotransmitter levels ,

Q & A

Basic: What synthetic routes and analytical techniques are recommended for preparing and characterizing 3-{[(3-Methoxypropyl)amino]methyl}benzonitrile?

Methodological Answer:
The synthesis typically involves a multi-step reaction starting with benzonitrile derivatives, where the (3-methoxypropyl)amino group is introduced via nucleophilic substitution or reductive amination. Post-synthesis, analytical validation is critical:

  • FT-IR/Raman : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, methoxy C-O stretch at ~1100 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve the methoxypropylamino methylene group (δ ~3.3–3.7 ppm for CH2_2-N and δ ~3.2 ppm for OCH3_3) and nitrile carbon (δ ~115–120 ppm) .
  • UV-Vis : Monitor π→π* transitions in aromatic and conjugated systems (λ~250–300 nm) to assess electronic properties .
  • HPLC/GC : Verify purity (>97% by GC or HPLC), as impurities can skew reactivity studies .

Advanced: How can computational methods like DFT and NBO analysis predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculates molecular geometry, frontier molecular orbitals (FMOs), and electrostatic potential surfaces. Key steps:

  • Optimization : Use B3LYP/6-311++G(d,p) to minimize energy and compare bond lengths/angles with crystallographic data .
  • NBO Analysis : Evaluate hyperconjugation (e.g., σ→σ* interactions in the methoxypropyl chain) and charge transfer using Natural Bond Orbital theory .
  • Fukui Indices : Identify reactive sites for electrophilic/nucleophilic attacks, crucial for derivatization studies .
  • Validation : Cross-check computed IR/Raman spectra with experimental data to refine basis sets .

Structural Analysis: What advanced techniques resolve crystallographic or conformational ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) determines bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding between nitrile and methoxy groups) .
  • Dynamic NMR : Detect rotational barriers in the methoxypropyl chain via variable-temperature 1H^1H-NMR (e.g., coalescence temperature for diastereotopic protons) .

Drug-Likeness Assessment: How to evaluate its potential as a pharmacophore using computational models?

Methodological Answer:

  • Lipinski’s Rule : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using software like SwissADME .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) with AutoDock Vina, focusing on the nitrile group’s interactions with catalytic residues .
  • ADMET Prediction : Use QSAR models to estimate toxicity (e.g., hepatotoxicity) and bioavailability .

Data Contradiction: How to address discrepancies between experimental and computational results?

Methodological Answer:

  • Error Source Identification : Check solvent effects in DFT (e.g., PCM model for polar solvents) vs. experimental conditions .
  • Sensitivity Analysis : Vary computational parameters (e.g., basis set, functional) to assess robustness .
  • Experimental Replication : Repeat spectroscopic measurements under controlled humidity/temperature to rule out environmental artifacts .

Validation: What strategies ensure reliability in spectroscopic and computational data?

Methodological Answer:

  • Cross-Validation : Compare DFT-predicted IR peaks with experimental FT-IR; deviations >10 cm⁻¹ suggest incomplete basis sets .
  • Control Experiments : Use known analogs (e.g., 4-methoxybenzonitrile) to benchmark NMR chemical shifts .
  • Statistical Metrics : Calculate RMSD between computed and experimental geometric parameters (e.g., bond lengths <0.02 Å) .

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